[(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE
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Overview
Description
[(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE is a complex organic compound with a unique structure that combines a cyclohexadienone moiety with a benzoxazole carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE typically involves multiple steps. One common approach is to start with the preparation of the cyclohexadienone intermediate, followed by the introduction of the benzoxazole carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to a more saturated form.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more saturated compound.
Scientific Research Applications
[(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study specific biological pathways.
Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(1E)-2-METHYL-4-OXO-5-(PROPAN-2-YL)CYCLOHEXA-2,5-DIEN-1-YLIDENE]AMINO 2-METHYL-1,3-BENZOXAZOLE-7-CARBOXYLATE include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(E)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)amino] 2-methyl-1,3-benzoxazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-10(2)14-9-16(11(3)8-17(14)22)21-25-19(23)13-6-5-7-15-18(13)24-12(4)20-15/h5-10H,1-4H3/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLKVWYIYNRRIW-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=NOC(=O)C2=C3C(=CC=C2)N=C(O3)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C(=C/C1=N\OC(=O)C2=C3C(=CC=C2)N=C(O3)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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